molecular formula C15H15ClN2O3S B7470062 N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide

N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide

Cat. No.: B7470062
M. Wt: 338.8 g/mol
InChI Key: MXYZYJVQQKODPG-UHFFFAOYSA-N
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Description

N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide, also known as N-(4-chloro-3-methylphenyl)-N'-[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]urea, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide involves the inhibition of the activity of COX-2 enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide reduces the production of prostaglandins, thereby reducing the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide have been extensively studied. In vitro studies have shown that it has potent anti-inflammatory and anticancer activities. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a wide range of applications. However, it also has some limitations, such as its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide. One potential direction is the further investigation of its potential anti-inflammatory and anticancer activities. In addition, its potential applications in the field of materials science could be further explored, particularly in the synthesis of polymers with unique properties. Finally, the potential toxicity and safety of this compound[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide could be further investigated to determine its suitability for use in various applications.
Conclusion
In conclusion, this compound[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide is a compound with significant potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential therapeutic and material science applications.

Synthesis Methods

The synthesis of N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme. It has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
In addition, this compound[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide has been studied for its potential applications in the field of materials science. It has been investigated as a potential monomer for the synthesis of polymers with various properties, such as high thermal stability and mechanical strength.

Properties

IUPAC Name

N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-9-14(7-8-15(10)16)22(20,21)18-13-5-3-12(4-6-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYZYJVQQKODPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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